2-(4-nitrophenyl)-4-phenylquinazoline
Overview
Description
2-(4-nitrophenyl)-4-phenylquinazoline: is a heterocyclic aromatic compound that features a quinazoline core substituted with a nitrophenyl group at the 2-position and a phenyl group at the 4-position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-4-phenylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitroaniline and benzaldehyde.
Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction involving 4-nitroaniline and benzaldehyde in the presence of a suitable catalyst, such as polyphosphoric acid.
Substitution Reactions: The nitrophenyl and phenyl groups are introduced through substitution reactions, often using reagents like nitrobenzene and phenylboronic acid under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-4-phenylquinazoline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroquinazoline derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like nitric acid for nitration and halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Nitroquinazoline derivatives.
Reduction: Aminoquinazoline derivatives.
Substitution: Halogenated or nitrated quinazoline derivatives.
Scientific Research Applications
2-(4-nitrophenyl)-4-phenylquinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-4-phenylquinazoline involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinazoline: Lacks the nitrophenyl group, resulting in different biological activities.
4-nitrophenylquinazoline: Lacks the phenyl group at the 4-position, affecting its chemical reactivity and biological properties.
2-(4-aminophenyl)-4-phenylquinazoline: The nitro group is replaced with an amino group, leading to different pharmacological effects.
Uniqueness
2-(4-nitrophenyl)-4-phenylquinazoline is unique due to the presence of both nitrophenyl and phenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit kinases and potential anticancer properties make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
2-(4-nitrophenyl)-4-phenylquinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2/c24-23(25)16-12-10-15(11-13-16)20-21-18-9-5-4-8-17(18)19(22-20)14-6-2-1-3-7-14/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOUNQOIBQSNNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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